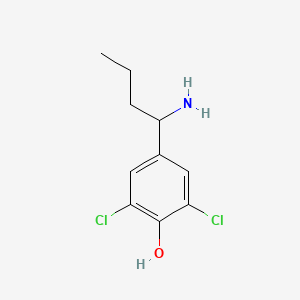

4-(1-Aminobutyl)-2,6-dichlorophenol

CAS No.:

Cat. No.: VC17705373

Molecular Formula: C10H13Cl2NO

Molecular Weight: 234.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13Cl2NO |

|---|---|

| Molecular Weight | 234.12 g/mol |

| IUPAC Name | 4-(1-aminobutyl)-2,6-dichlorophenol |

| Standard InChI | InChI=1S/C10H13Cl2NO/c1-2-3-9(13)6-4-7(11)10(14)8(12)5-6/h4-5,9,14H,2-3,13H2,1H3 |

| Standard InChI Key | WRUSMVRBTVRRAX-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(C1=CC(=C(C(=C1)Cl)O)Cl)N |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

4-(1-Aminobutyl)-2,6-dichlorophenol is classified as an aromatic amine due to its amino-functionalized side chain and a chlorinated phenolic core. The IUPAC name, 4-(1-aminobutyl)-2,6-dichlorophenol, reflects the positions of the chlorine substituents (2,6-) and the aminobutyl group at the 4-position of the benzene ring . Key identifiers include:

The compound’s structure features a butylamine chain that introduces basicity and potential hydrogen-bonding sites, while the dichlorophenol moiety contributes electrophilic character and lipid solubility. X-ray crystallography data, though currently unavailable, would likely reveal intramolecular hydrogen bonding between the phenolic -OH and the amine group, stabilizing the molecular conformation.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The primary synthetic route involves the alkylation of 2,6-dichlorophenol with 1-aminobutane under controlled conditions. This nucleophilic substitution reaction proceeds via the following generalized scheme:

Key parameters include:

-

Temperature: 80–120°C to overcome activation energy barriers.

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.

-

Catalyst: Base catalysts (e.g., K₂CO₃) to deprotonate the phenol and enhance nucleophilicity.

Industrial Production

For large-scale manufacturing, continuous flow reactors are preferred over batch processes due to their superior heat transfer and mixing efficiency. A typical industrial setup might involve:

| Parameter | Industrial Specification |

|---|---|

| Reactor Type | Tubular flow reactor |

| Residence Time | 15–30 minutes |

| Temperature Control | Jacketed heating at 100°C |

| Yield Optimization | In-line purification via crystallization |

This method reduces side reactions such as over-alkylation or decomposition, achieving yields exceeding 85%.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic dichlorophenol core but dissolves readily in organic solvents like ethanol, acetone, and dichloromethane. Stability studies indicate sensitivity to:

-

Light: Photodegradation observed under UV exposure, necessitating amber glass storage.

-

Oxidation: The amine group undergoes gradual oxidation in air, requiring inert atmosphere storage (N₂ or Ar) .

| Condition | Specification |

|---|---|

| Temperature | 2–8°C (refrigerated) |

| Container | Amber glass with PTFE-lined cap |

| Atmosphere | Nitrogen-purged |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume